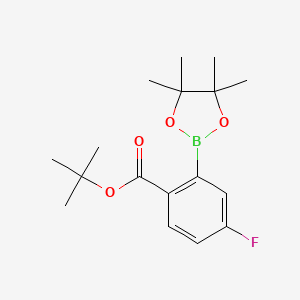

tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Properties

IUPAC Name |

tert-butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BFO4/c1-15(2,3)21-14(20)12-9-8-11(19)10-13(12)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPNTSFBYVPPSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 4-fluoro-2-nitrobenzoic acid.

Reduction: The nitro group is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.

Borylation: The amine is then converted to a boronic ester through a borylation reaction using bis(pinacolato)diboron and a suitable catalyst like palladium acetate.

Chemical Reactions Analysis

tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base such as potassium carbonate.

Oxidation: The boronic ester group can be oxidized to a phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

Scientific Research Applications

tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors and other therapeutic agents.

Material Science: The compound is employed in the preparation of advanced materials, including polymers and organic electronic devices.

Agrochemicals: It serves as a building block in the synthesis of herbicides and pesticides.

Mechanism of Action

The mechanism of action of tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is primarily related to its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, forming a complex with a palladium catalyst. This complex then undergoes transmetallation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The fluorine atom on the benzene ring can also influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of boronate esters, which vary in aromatic substitution patterns, heterocyclic cores, and functional groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Differences:

Aromatic Substitution Patterns :

- The primary compound features a fluoro-boronate substitution on a benzoate ring, enabling dual electronic effects: the fluorine withdraws electron density (activating the boronate for coupling), while the tert-butyl ester provides steric bulk to stabilize the boron center . In contrast, pyrazole or indazole analogs (e.g., CAS 1323919-64-7) exhibit boron on nitrogen-containing heterocycles, altering electronic properties and coupling regioselectivity .

Reactivity in Cross-Coupling :

- The benzoate-based boronate (CAS 2377607-40-2) typically exhibits higher reactivity in Suzuki reactions compared to carbamate-linked analogs (e.g., CAS 1338544-01-6), where the carbamate group may hinder transmetallation . However, indazole derivatives (e.g., CAS 1333222-21-1) are preferred for targeting kinase-binding motifs due to their planar heterocyclic cores .

Stability and Solubility: Brominated analogs like tert-butyl 4-bromo-2-fluorobenzoate (CAS 612835-53-7) lack boronates but serve as stable intermediates for further functionalization via Miyaura borylation . The tert-butyl group in the primary compound enhances solubility in organic solvents (e.g., THF, DCM) compared to non-esterified boronic acids .

Synthetic Utility :

- Pyrazole boronates (e.g., CAS 1323919-64-7) are pivotal in synthesizing JAK/STAT inhibitors, whereas the primary compound is more suited for aryl-aryl bond formation in linear scaffolds .

Biological Activity

tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a synthetic organic compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of a fluorine atom and a dioxaborolane moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of tert-butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is , with a molecular weight of approximately 322.18 g/mol. The compound features a tert-butyl group, which enhances its lipophilicity, potentially influencing its biological interactions.

Synthesis

The synthesis of tert-butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multi-step reactions. One common method includes the borylation of a fluorinated benzoate precursor using a dioxaborolane reagent under palladium-catalyzed conditions. This approach allows for the introduction of the dioxaborolane moiety while maintaining functional group integrity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to tert-butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. For instance, derivatives containing benzo[b]furan structures have shown significant antiproliferative activity against various cancer cell lines. A study reported that certain benzo[b]furan derivatives exhibited higher selectivity against human aortic arterial endothelial cells compared to standard chemotherapeutics like Combretastatin-A4 .

The mechanism by which tert-butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its biological effects is not fully elucidated. However, compounds with similar structures are known to interact with cellular targets through various pathways:

- Inhibition of Tubulin Polymerization : Some derivatives inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division.

- Induction of Apoptosis : Certain compounds induce apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction.

- Modulation of Signaling Pathways : There is potential for interaction with signaling pathways that regulate cell survival and proliferation.

Case Studies

A review of literature reveals several case studies where similar compounds have been tested for their biological activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.